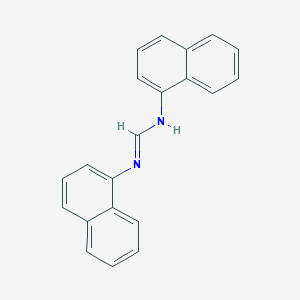

N,N'-Di(naphthalen-1-yl)formimidamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

146306-28-7 |

|---|---|

Molekularformel |

C21H16N2 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

N,N'-dinaphthalen-1-ylmethanimidamide |

InChI |

InChI=1S/C21H16N2/c1-3-11-18-16(7-1)9-5-13-20(18)22-15-23-21-14-6-10-17-8-2-4-12-19(17)21/h1-15H,(H,22,23) |

InChI-Schlüssel |

LOPILOGRAHEWJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NC=NC3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

General Context of Formamidine Chemistry

Formamidines are a class of organic compounds characterized by the functional group R-N=CH-N(R')(R''), where R, R', and R'' can be hydrogen or organic substituents. This core structure imparts a range of chemical properties that make them valuable in various applications.

Formamidines are recognized for their utility as synthetic intermediates. The formamidine (B1211174) group can act as a protecting group for amines and can be used to direct the regioselectivity of reactions on aromatic systems. Furthermore, formamidines can be precursors to a variety of heterocyclic compounds. The synthesis of formamidines can be achieved through several methods, including the reaction of an amine with an orthoformate or the condensation of an amine with a formamide (B127407) derivative.

In medicinal chemistry, the formamidine scaffold is present in a number of biologically active molecules. Some formamidine derivatives have been investigated for their potential as therapeutic agents, exhibiting a range of activities. Additionally, in the field of agrochemicals, certain formamidine-containing compounds have been developed and used as pesticides. nih.govchemicalbook.com

Significance of Naphthalene Derived Compounds in Chemical Synthesis and Advanced Materials

Naphthalene (B1677914) is a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, consisting of two fused benzene (B151609) rings. The unique electronic and structural properties of the naphthalene core make its derivatives highly significant in both chemical synthesis and the development of advanced materials.

In the realm of chemical synthesis, naphthalene and its derivatives serve as versatile building blocks. nih.govgoogle.com The reactivity of the naphthalene ring allows for a variety of substitution reactions, leading to a wide array of functionalized molecules. nih.gov These substituted naphthalenes are key intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. sigmaaldrich.comresearchgate.net The development of new synthetic methodologies, often employing metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of naphthalene-based compounds. nih.gov

In the field of materials science, naphthalene-containing molecules are integral to the design of organic electronic materials. Their extended π-conjugated system facilitates charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the naphthalene core with various functional groups allows for the fine-tuning of the material's electronic properties, such as its HOMO/LUMO energy levels and charge carrier mobility. Naphthalene-based polymers and small molecules have been extensively studied for their potential in creating efficient and durable electronic devices. researchgate.netresearchgate.net

Scope and Core Research Focus on N,n Di Naphthalen 1 Yl Formimidamide

Established Synthetic Pathways for Formamidines

The construction of the formamidine core can be achieved through several established synthetic strategies, including condensation reactions, alkylation of amidine precursors, and modern coupling reactions. These methods offer versatility in accessing a diverse range of formamidine derivatives.

Condensation Reactions in Formamidine Synthesis

Condensation reactions represent one of the most direct and widely employed methods for the synthesis of N,N'-diarylformamidines. A prevalent approach involves the reaction of primary aromatic amines with a one-carbon electrophile, such as triethyl orthoformate.

An efficient method for the synthesis of N,N'-diarylformamidines involves the use of a catalytic amount of iron(III) chloride (FeCl₃). scirp.orgscirp.org In this procedure, two equivalents of a primary aryl amine are reacted with one equivalent of triethyl orthoformate in the presence of a Lewis acid catalyst like FeCl₃ at ambient temperature. scirp.orgscirp.org This method is noted for its mild reaction conditions and environmentally friendly nature, avoiding the use of hazardous and expensive reagents. scirp.orgscirp.org

The reaction typically proceeds by the activation of the ethoxy groups of triethyl orthoformate by the Lewis acid, which facilitates C-O bond cleavage and the generation of a stable carbocation. This intermediate then undergoes subsequent nucleophilic attack by the aromatic amine to form the desired N,N'-diarylformamidine. scirp.orgscirp.org A variety of solvents can be employed, with toluene being a common choice. scirp.orgscirp.org The reaction progress can be monitored by thin-layer chromatography, and the products are typically purified by column chromatography. scirp.org

A range of diarylformamidines has been synthesized using this methodology with good to excellent yields. The reaction conditions are generally mild, often proceeding at room temperature, although in some cases, refluxing in toluene may be necessary to drive the reaction to completion. scirp.orgscirp.org

Table 1: Examples of FeCl₃ Catalyzed Synthesis of N,N'-Diarylformamidines

| Entry | Aryl Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N,N'-Diphenylformamidine | 3 | 87 |

| 2 | 4-Methylaniline | N,N'-Di-p-tolylformamidine | 3 | 82 |

| 3 | 4-Chloroaniline | N,N'-Bis(4-chlorophenyl)formamidine | 3 | 76 |

| 4 | 4-Methoxyaniline | N,N'-Bis(4-methoxyphenyl)formamidine | 3 | 79 |

Data sourced from an efficient FeCl₃ catalyzed synthesis of N,N'-diarylformamidines. scirp.org

Alkylation Strategies for Amidines

Alkylation of existing amidine or amine precursors provides another synthetic route to substituted formamidines. This strategy is particularly useful for introducing specific alkyl groups onto the nitrogen atoms of the formamidine core. The direct alkylation of secondary diarylamines can be achieved using alkyl halides in the presence of a base. st-andrews.ac.uk Common bases include sodium tert-butoxide or sterically hindered organic bases like diisopropylethylamine. st-andrews.ac.uk This method avoids the need for transition-metal catalysts. st-andrews.ac.uk

The kinetics of N-alkylation of diarylamines, such as the reaction of methyl iodide with diphenylamine in N,N-dimethylformamide, have been studied and shown to proceed via a bimolecular substitution mechanism. bgu.ac.ilrsc.org Furthermore, N,N-dimethylformamide dialkyl acetals can serve as alkylating agents for various N-H containing compounds under mild, metal-free conditions. researchgate.net

Coupling Reactions for Formamidine Formation

Modern cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have emerged as powerful tools for the formation of carbon-nitrogen bonds, including those in formamidine synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides and amines, is a cornerstone of C-N bond formation and can be adapted for the synthesis of N-aryl amidines. tcichemicals.com

Palladium-catalyzed cross-coupling of aryl halides with amidine salts has been developed as a methodology applicable to a wide range of electronic and sterically diverse substrates. mit.edu This approach allows for the direct introduction of an amidinyl group onto an aromatic ring. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. mit.edubeilstein-journals.org Copper-catalyzed C-N coupling reactions also present a viable alternative, particularly with the development of new ligands that can facilitate the coupling of sterically hindered partners. researchgate.netnih.gov

Specific Routes for Naphthalene-Substituted Formamidamides

The synthesis of formamidines bearing naphthalene moieties can be achieved by applying the general methods described above to naphthalene-based starting materials. Specifically, the use of naphthalene-1-amine and its derivatives is central to accessing this compound and related structures.

Preparation of N,N-Dialkyl-N'-naphthalen-1-ylmethanimidamides

The synthesis of N,N-dialkyl-N'-arylformamidines often involves the reaction of a primary aryl amine with an N,N-dialkylformamide derivative that can act as a formylating agent. A common reagent for this transformation is N,N-dimethylformamide dimethyl acetal (DMF-DMA). orgsyn.org The reaction of a primary amine with DMF-DMA typically leads to the formation of the corresponding N,N-dimethylformamidine derivative. orgsyn.org

An alternative approach involves the reaction of amines with N,N-dialkylformamides in the presence of an activating agent such as phenyl chloroformate. researchgate.net This method generates a Vilsmeier-type intermediate in situ, which then reacts with the amine to form the formamidine.

While specific examples for the synthesis of N,N-dialkyl-N'-naphthalen-1-ylmethanimidamides are not extensively detailed in the provided search results, the general procedures described are applicable. For instance, reacting naphthalene-1-amine with DMF-DMA would be a direct route to N,N-dimethyl-N'-(naphthalen-1-yl)formamidine.

Utilization of Naphthalene-1-amine Derivatives in Formamidine Synthesis

Naphthalene-1-amine is a key precursor for the synthesis of this compound. Based on the general condensation reaction methodology, the reaction of two equivalents of naphthalene-1-amine with one equivalent of triethyl orthoformate in the presence of a catalyst such as FeCl₃ would be expected to yield the target compound. scirp.org

The versatility of naphthalene-1-amine is demonstrated by its use in the synthesis of various other naphthalene-containing compounds. For example, it can be reacted with 2-chloroethanamine to prepare N-(1-Naphthyl)ethylenediamine. wikipedia.org It is also a precursor in the synthesis of various dyes and other functional organic molecules. orientjchem.orgresearchgate.net These examples highlight the reactivity of the amino group on the naphthalene ring, which is essential for its participation in formamidine synthesis.

Advanced Synthetic Techniques and Catalysis in Formamidine Preparation

The synthesis of N,N'-diarylformamidines, including this compound, has evolved to incorporate advanced techniques that improve efficiency, yield, and environmental compatibility. Modern methodologies often prioritize the use of catalysts and carefully optimized reaction conditions to achieve these goals.

Catalytic Approaches to Amidines

Catalysis plays a central role in the contemporary synthesis of N,N'-diarylformamidines. The use of catalysts provides an alternative to harsher, stoichiometric methods, often allowing reactions to proceed under milder conditions with greater selectivity and efficiency. A notable approach involves the reaction of primary aryl amines with a formylating agent in the presence of a catalyst.

One effective method is the direct conversion of primary aryl amines using triethyl orthoformate as the carbon source for the formamidine bridge. scirp.org This reaction can be efficiently catalyzed by a small amount of iron(III) chloride (FeCl₃). scirp.org The process is advantageous due to its mild, ambient temperature conditions and the use of an inexpensive and environmentally benign catalyst. scirp.org The general scheme for this reaction involves the condensation of two equivalents of an aryl amine with one equivalent of triethyl orthoformate.

The plausible mechanism for the FeCl₃-catalyzed reaction involves the Lewis acidic iron catalyst activating the triethyl orthoformate, making it more susceptible to nucleophilic attack by the primary aryl amine. This is followed by the elimination of ethanol (B145695) and subsequent reaction with a second molecule of the amine to form the final N,N'-diarylformamidine product.

While this specific iron-catalyzed method is effective, other Lewis acids and catalytic systems have also been explored for related amidine syntheses. For instance, cerium(IV) ammonium nitrate (CAN) has been used to catalyze the synthesis of diarylformamidines in an aqueous medium. researchgate.net However, concerns about the toxicity and strong oxidizing nature of CAN have led researchers to seek milder alternatives like FeCl₃. scirp.orgresearchgate.net Beyond metal catalysts, organocatalytic systems are also gaining traction in the broader field of formamide (B127407) and formamidine synthesis, offering metal-free alternatives. researchgate.netpku.edu.cn Electrochemical methods have also been developed for synthesizing related N-sulfonylformamidines, which eliminate the need for chemical oxidants or metal catalysts entirely. acs.org

The table below summarizes representative catalytic systems used in the preparation of N,N'-diarylformamidines.

| Catalyst | Amine Substrate | Formyl Source | Solvent | Temperature | Key Advantages |

| Iron(III) chloride (FeCl₃) | Primary Aryl Amines | Triethyl orthoformate | Not specified (often neat or in a non-polar solvent) | Ambient | Mild conditions, eco-friendly, inexpensive catalyst |

| Cerium(IV) ammonium nitrate (CAN) | Aromatic Amines | Triethyl orthoformate | Water | Ambient | Environmentally friendly solvent (water) |

Optimization of Reaction Conditions and Mediums

Optimizing reaction conditions is a critical step to maximize the yield and purity of the desired formamidine product while minimizing reaction time and by-product formation. researchgate.net Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and the stoichiometry of reactants.

For the synthesis of N,N'-diarylformamidines, the choice of solvent can have a significant impact. While some reactions proceed efficiently under solvent-free conditions, others benefit from a medium that can facilitate heat transfer and keep reactants and intermediates in the solution phase. nih.gov For instance, in related electrochemical syntheses of N-sulfonylformamidines, the electrolyte and solvent system were shown to be crucial, with acetonitrile and specific tetraalkylammonium salts providing the best results. acs.org

Temperature is another crucial variable. While many modern catalytic methods for diarylformamidines are designed to run at ambient temperature, some substrates may require heating to achieve a reasonable reaction rate. scirp.orgresearchgate.net For example, the synthesis of formamidine acetate from triethyl orthoformate and ammonia is conducted at an elevated temperature of 125–130°C, where a higher temperature leads to discoloration and lower yield. orgsyn.org

The catalyst loading and the ratio of reactants are also fine-tuned. In the FeCl₃-catalyzed synthesis of N,N'-diarylformamidines, a catalytic amount of FeCl₃ is sufficient, highlighting the efficiency of the catalyst. scirp.org The optimization process for a related electrochemical synthesis is detailed in the table below, illustrating how systematic variation of parameters leads to the ideal reaction setup.

| Entry | Varied Parameter | Condition | Yield (%) |

| 1 | Standard Conditions | 10 mA current | 88 |

| 2 | Current | 0 mA | No Reaction |

| 3 | Current | 5 mA | 75 |

| 4 | Current | 20 mA | 63 |

| 5 | Cathode Material | Ni | 80 |

| 6 | Solvent | Methanol | 88 |

| 7 | Atmosphere | N₂ | 60 (after 5.5h) |

This table is adapted from an optimization study on a related N-sulfonylformamidine synthesis to illustrate the general process of optimizing reaction conditions. acs.org

Methodologies for Compound Isolation and Purification

Following the completion of the synthesis, a systematic procedure is required to isolate the crude this compound from the reaction mixture and purify it to the required standard. The specific techniques employed depend on the physical properties of the product and the nature of any impurities.

For crystalline solid products like many N,N'-diarylformamidines, the initial isolation step often involves simple filtration of the reaction mixture. orgsyn.org If the product precipitates out of the reaction medium upon completion or cooling, it can be collected on a funnel. The collected solid is then typically washed with a suitable solvent. nih.gov The choice of washing solvent is critical: it must be a solvent in which the desired product is insoluble or sparingly soluble, but in which by-products and residual reactants are soluble. ijddr.in This allows for their effective removal from the surface of the product crystals.

After initial isolation and washing, the crude product usually requires further purification, most commonly achieved through recrystallization. ijddr.in This technique relies on the differences in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and the resulting saturated solution is allowed to cool slowly. As the solution cools, the solubility of the formamidine decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the cold solvent (the mother liquor). ijddr.in The selection of an appropriate recrystallization solvent is paramount for achieving high purity and yield. ijddr.in

In cases where recrystallization is ineffective or for non-crystalline products, column chromatography is a powerful purification technique. acs.org This method separates compounds based on their differential adsorption onto a stationary phase (such as silica gel or alumina) as a mobile phase (the eluent) is passed through the column. Components of the mixture travel through the column at different rates, allowing for their separation into distinct fractions. The purity of the isolated this compound can then be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR).

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable tools in the field of chemistry for the detailed investigation of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the naphthalene rings are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the complex spin-spin coupling between adjacent protons on the naphthalene rings, this region will likely exhibit a series of complex multiplets. The single proton of the formimidamide group (-N=CH-N-) is anticipated to resonate as a singlet further downfield, potentially in the range of δ 8.0-8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the carbon atom of the formimidamide group (-N=CH-N-) is expected to show a characteristic signal in the range of δ 150-160 ppm. The naphthalene rings will give rise to a series of signals in the aromatic region (δ 110-150 ppm). Due to the symmetry of the molecule, the number of distinct carbon signals may be fewer than the total number of carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

This data is predicted based on the analysis of analogous compounds.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Formimidamide CH | 8.0 - 8.5 | 150 - 160 |

| Naphthyl C-H | 7.0 - 8.5 | 110 - 140 |

| Naphthyl C (quaternary) | - | 130 - 150 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show several characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=N stretching vibration of the formimidamide group. The N-H stretching vibration, if any tautomeric form exists, would appear as a broad band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene rings are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

This data is based on characteristic vibrational frequencies for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N (imidamide) | Stretching | 1650 - 1680 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| N-H (tautomer) | Stretching | 3200 - 3400 (broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems, such as the naphthalene rings in this compound, typically exhibit strong UV-Vis absorption. The spectrum is expected to show intense absorption bands in the UV region, likely between 200 and 400 nm, corresponding to π→π* transitions within the aromatic naphthalene systems. The extended conjugation involving the formimidamide bridge may lead to a red shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted naphthalene.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound (C₂₁H₁₆N₂), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value that can be compared to the calculated value, confirming the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Diffraction Analysis

X-ray diffraction is a premier technique for determining the three-dimensional atomic arrangement in a crystalline solid. carleton.edu It provides precise information on bond lengths, bond angles, and intermolecular interactions. unimi.itmdpi.com

Coordination Chemistry of N,n Di Naphthalen 1 Yl Formimidamide As a Ligand

Ligand Design Principles for N-Chelating Amidinate Systems

Amidinate and formamidinate ligands are powerful tools in coordination chemistry, largely because their properties can be systematically modified. The design of these N-chelating systems is governed by the interplay of steric and electronic effects imparted by the substituents on the nitrogen atoms. tcu.eduresearchgate.net

Steric Influence: The size and shape of the N-substituents are critical in determining the coordination environment. Large, bulky groups, such as the naphthalen-1-yl moieties in N,N'-Di(naphthalen-1-yl)formimidamide, create a sterically crowded pocket around the metal center. This can enforce lower coordination numbers, stabilize unusual geometries, and protect the metal from unwanted side reactions or decomposition pathways.

Modularity: A key design principle is the synthetic accessibility and modularity of these ligands. They can be prepared through various routes, allowing for a wide range of substituents to be incorporated, which in turn provides fine control over the properties of the resulting metal complexes. researchgate.net

Table 1: Key Ligand Design Principles for N-Chelating Amidinate Systems

| Principle | Effect on Coordination Chemistry | Example with this compound |

|---|---|---|

| Steric Bulk | Controls coordination number and geometry; enhances complex stability. | The large naphthyl groups provide significant steric hindrance, favoring four-coordinate or six-coordinate geometries while preventing higher coordination numbers. |

| Electronic Tuning | Modulates the electron-donating ability of the nitrogen atoms and the strength of the metal-ligand bond. | The aromatic naphthyl rings influence the basicity of the nitrogen lone pairs and the delocalization within the N-C-N framework. |

| Backbone Rigidity | The inherent rigidity of the N-C-N unit, combined with aryl groups, leads to well-defined and predictable coordination geometries. | The planar nature of the formamidinate core and the rigid naphthyl groups ensures a constrained and predictable bite angle upon chelation. |

Formation of Metal Complexes with this compound

The synthesis of metal complexes with N,N'-di(aryl)formamidinate ligands typically proceeds via a few common pathways. While specific studies focusing exclusively on this compound are not extensively documented for all the listed metals, established methods for analogous N,N'-di(aryl)formamidinates provide reliable synthetic blueprints.

Copper(II) and Nickel(II): Complexes of these metals are generally prepared by reacting the neutral formamidine (B1211174) ligand with a suitable metal salt, such as copper(II) acetate or nickel(II) chloride, in a solvent like ethanol (B145695) or acetonitrile. nih.govchemrevlett.com The reaction often involves the in-situ deprotonation of the ligand by the acetate anion or by adding a mild base.

Cobalt(III): The synthesis of Co(III) formamidinate complexes can be challenging due to the redox activity of cobalt. A common route involves preparing a Co(II) precursor complex, for instance, by reacting CoCl₂ with the deprotonated ligand, followed by controlled oxidation to the Co(III) state using a suitable oxidizing agent. Analogous syntheses have been reported for related cobalt-imido complexes. rsc.org

Silver(I): Silver(I) complexes are readily synthesized. A particularly effective method involves the direct reaction of the neutral N,N'-di(aryl)formamidine with silver(I) oxide, which acts as both the silver source and the base to deprotonate the ligand. jcu.edu.au Alternatively, salt metathesis reactions using silver salts with non-coordinating anions like nitrate or trifluoroacetate are also successful. researchgate.net

Germanium(II) and Tin(II): Divalent germanium and tin formamidinate complexes are typically synthesized via salt metathesis. This involves the reaction of a metal(II) halide, such as GeCl₂·dioxane or SnCl₂, with the pre-formed lithium salt of the formamidinate ligand in an anhydrous solvent like THF. nih.govdiva-portal.orgacs.org These tetracoordinated complexes are often volatile and are of interest as precursors for chemical vapor deposition. diva-portal.orgacs.org

Table 2: General Synthetic Routes for Metal Formamidinate Complexes

| Metal Ion | Typical Precursors | General Reaction Type | Reference Example Class |

|---|---|---|---|

| Cu(II), Ni(II) | M(OAc)₂, MCl₂ (M=Cu, Ni); Neutral Ligand | Reaction with metal salt, often with a base | N-hydroxy-N,N'-diarylformamidines nih.gov |

| Co(III) | CoCl₂; Deprotonated Ligand; Oxidizing Agent | Formation of Co(II) complex followed by oxidation | Cobalt Imido/Amido Systems rsc.org |

| Ag(I) | Ag₂O or Ag(I) salts (AgNO₃, AgOTf); Neutral Ligand | Direct reaction or salt metathesis | N,N'-di(aryl)formamidines jcu.edu.auresearchgate.net |

| Ge(II), Sn(II) | GeCl₂·dioxane, SnCl₂; Lithium Formamidinate | Salt Metathesis | Amidinate/Formamidinate Systems nih.govacs.org |

The bonding between a metal center and a formamidinate ligand is best described using molecular orbital theory and has significant covalent character. dalalinstitute.com The two nitrogen atoms of the deprotonated ligand form a chelate ring with the metal, resulting in a strong M-N sigma (σ) bond from the overlap of metal orbitals with the nitrogen lone pair orbitals.

X-ray crystallographic studies on related N,N'-di(aryl)formamidinate complexes provide direct evidence of this bonding. For example, in square planar Cu(II) complexes, the Cu-N bond lengths are indicative of strong covalent interactions. nih.gov Similarly, structural analyses of cobalt-imido complexes, which feature a related M-N bond, reveal geometries and bond distances that can only be explained by significant orbital overlap. rsc.org The delocalized π-system across the N-C-N fragment of the ligand can also participate in bonding, potentially through π-donation to the metal or back-bonding from the metal into ligand π* orbitals, depending on the electronic configuration and oxidation state of the metal.

Coordination Modes and Geometrical Architectures

The most prevalent coordination mode for formamidinate ligands, including N,N'-Di(naphthalen-1-yl)formimidanate, is as a bidentate, N,N'-chelating agent. tcu.edu In this mode, the two nitrogen atoms bind to a single metal center, forming a stable four-membered chelate ring. This bidentate coordination enhances the rigidity and stability of the resulting complex. researchgate.net This coordination mode is analogous to that of carboxylate ligands, with the [N-C-N]⁻ unit being isoelectronic with the [O-C-O]⁻ unit. Depending on the steric bulk of the N-substituents and the preferred coordination number of the metal, formamidinate ligands can also adopt other coordination modes, such as bridging two metal centers. tcu.edu

Pincer ligands are a distinct class of tridentate ligands that bind to a metal in a meridional fashion, typically through two neutral donor arms and one central, often anionic, linker. wikipedia.org This coordination mode confers exceptional thermal stability and rigidity to the metal complex. wikipedia.org

While the this compound ligand is inherently bidentate, the formamidinate functional group could conceptually be incorporated into a larger pincer-type framework. In such a design, the formamidinate unit would not be the central component but could act as one of the chelating arms linked to a rigid central backbone, such as a phenyl or pyridine ring. This would combine the robust chelating ability of the formamidinate with the organizational rigidity of the pincer scaffold. However, the typical role of a formamidinate is as a primary bidentate ligand rather than as a component of a larger tridentate system.

Table 3: Comparison of Bidentate and Pincer Coordination

| Feature | Bidentate Coordination (Formamidinate) | Pincer Coordination |

|---|---|---|

| Denticity | Two donor atoms (N,N') | Three donor atoms (e.g., P,C,P or N,C,N) |

| Coordination Geometry | Forms a four-membered chelate ring | Binds meridionally to three coplanar sites |

| Typical Role of Ligand | Primary chelating ligand | Ancillary ligand providing a rigid, stable framework |

| Relevance to Formamidinates | The standard and most common coordination mode. tcu.edu | Conceptual; a formamidinate could be designed as part of a larger pincer scaffold. |

Elucidation of Distorted Geometries around Metal Centers (e.g., Square Planar, Octahedral)

The coordination of this compound to a metal center, likely in its anionic formamidinate state, is expected to result in geometries that deviate from ideal arrangements such as perfect square planar or octahedral configurations. This distortion is primarily attributable to the significant steric hindrance imposed by the two bulky naphthalen-1-yl groups.

In a hypothetical square planar complex, the large spatial requirement of the naphthyl groups would likely cause significant intramolecular crowding. This steric repulsion between the ligands could force a distortion from a perfectly planar geometry towards a more tetrahedral arrangement to relieve strain. Such distortions have been observed in palladium(II) complexes with other bulky formamidine ligands, where the geometry is described as distorted square planar. nih.gov The N-Pd-N bond angles in such complexes often deviate from the ideal 90°, indicating this strain. nih.gov

For an octahedral complex, where the metal center is coordinated to multiple this compound ligands or a combination of this ligand and other co-ligands, significant distortions are also anticipated. The bulky nature of the naphthyl substituents would influence the bond angles and potentially lead to longer metal-ligand bond lengths than in complexes with less sterically demanding ligands. In analogous systems with bulky ligands, severe distortions from ideal octahedral geometry are common, driven by both steric strain and the constraints of the ligand's bite angle.

The table below summarizes the expected distortions in idealized geometries for metal complexes of this compound, based on principles of coordination chemistry and data from related complexes.

| Ideal Geometry | Expected Distortion with this compound Ligand | Probable Driving Force |

| Square Planar | Tetrahedral distortion, deviation of cis bond angles from 90° | Steric repulsion between bulky naphthyl groups on adjacent ligands. |

| Octahedral | Elongation of metal-ligand bonds, deviation of cis and trans bond angles from 90° and 180° respectively. | Intramolecular steric hindrance between the large naphthyl substituents. |

Influence of Structural Modifications on Coordination Behavior

The coordination behavior of this compound can be strategically tuned by introducing modifications to its structure. These modifications can be broadly categorized into electronic and steric effects.

Electronic Effects: The electronic properties of the naphthyl rings can be altered by introducing electron-donating or electron-withdrawing substituents. For instance, the addition of electron-donating groups (e.g., methoxy, -OCH₃) would increase the electron density on the nitrogen atoms, making the ligand a stronger σ-donor and potentially leading to more stable metal complexes. Conversely, electron-withdrawing groups (e.g., nitro, -NO₂) would decrease the ligand's basicity, which might result in weaker coordination or favor the stabilization of metals in higher oxidation states. The electronic nature of substituents on aromatic rings has been shown to modulate the electronic structures of metal-organic materials. rsc.org

Steric Effects: The steric profile of the ligand can be modified by changing the position of the attachment to the naphthalene (B1677914) ring (e.g., using naphthalen-2-yl instead of naphthalen-1-yl) or by introducing bulky substituents on the naphthalene rings themselves. Increasing the steric bulk is expected to further enhance the distortion of the coordination geometry. It can also influence the coordination number of the metal center, potentially favoring lower coordination numbers to minimize steric clash. The interplay between steric and electronic effects is crucial in determining the final structure and properties of the resulting metal complexes. nih.govresearchgate.net

The following table outlines potential structural modifications and their predicted influence on the coordination behavior of this compound.

| Modification | Predicted Influence on Coordination Behavior |

| Introduction of electron-donating groups on the naphthalene rings | Increased ligand basicity, stronger metal-ligand bonds, enhanced stability of the complex. |

| Introduction of electron-withdrawing groups on the naphthalene rings | Decreased ligand basicity, potential for stabilization of higher metal oxidation states. |

| Changing the linkage from naphthalen-1-yl to naphthalen-2-yl | Altered steric profile around the metal center, potentially leading to different coordination geometries and packing in the solid state. |

| Addition of bulky substituents to the naphthalene rings | Increased steric hindrance, likely resulting in more distorted geometries and favoring lower coordination numbers. |

Reactivity and Stability Profiles of this compound Complexes

The reactivity and stability of metal complexes of this compound are intrinsically linked to the nature of the metal center and the steric and electronic properties of the ligand.

Stability: The chelate effect, arising from the bidentate coordination of the formamidinate ligand, is expected to confer significant thermodynamic stability to the resulting metallacycle. The bulky naphthyl groups can also provide kinetic stability by sterically shielding the metal center from reactive species, thereby preventing ligand substitution or decomposition reactions. Thermogravimetric analysis of related palladium(II) formamidine complexes has shown them to be thermally stable. nih.gov It is reasonable to assume that complexes of this compound would exhibit similar or even enhanced stability due to the larger steric profile of the naphthyl groups.

Reactivity: The reactivity of these complexes will be dictated by the accessibility of the metal center. The sterically encumbering naphthyl groups are likely to hinder the approach of substrates, which could be advantageous in catalytic applications where selectivity is desired. However, this same steric bulk might also reduce the reactivity of the metal center.

The reactivity patterns of metal formamidinate complexes are diverse. They can undergo reactions at the metal center, such as oxidative addition and reductive elimination, which are fundamental steps in many catalytic cycles. The ligand backbone itself can also be involved in reactions, although the aromatic nature of the naphthyl groups suggests a higher degree of stability compared to aliphatic substituents. The reactivity of lanthanoid formamidinate complexes, for example, has been explored in the context of oxidation and metathesis reactions. acs.org

The table below provides a summary of the anticipated stability and reactivity profiles for this compound complexes.

| Profile | Anticipated Characteristics | Rationale |

| Thermal Stability | High | Chelate effect of the bidentate formamidinate ligand and steric protection of the metal center by the bulky naphthyl groups. |

| Kinetic Stability | High | Steric hindrance from the naphthyl groups preventing associative ligand substitution pathways. |

| Reactivity at the Metal Center | Potentially modulated by steric hindrance | The bulky ligand may control access to the metal center, influencing substrate binding and catalytic activity. |

| Ligand-Based Reactivity | Low | The aromatic naphthalene rings are generally unreactive under typical coordination chemistry conditions. |

Theoretical and Computational Investigations of N,n Di Naphthalen 1 Yl Formimidamide Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and molecular systems over time. These methods are particularly useful for understanding the conformational flexibility and intermolecular interactions of N,N'-Di(naphthalen-1-yl)formimidamide.

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC simulations can be used to explore the conformational space of this compound. By randomly changing the dihedral angles and other flexible degrees of freedom of the molecule and accepting or rejecting the new conformation based on its energy, an MC simulation can identify the most stable conformations and estimate their relative populations. This approach would be particularly valuable for understanding the range of shapes the molecule can adopt in solution or in the solid state.

Molecular Dynamics simulations provide a detailed picture of the atomic motions of a molecule as a function of time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can reveal how this compound behaves in a particular environment, such as in a solvent or interacting with other molecules. MD simulations could be used to study the solvation of this molecule, the dynamics of its conformational changes, and its potential to form intermolecular hydrogen bonds or pi-stacking interactions. The results of such simulations would be crucial for understanding its behavior in biological or materials science applications.

Electronic Structure Analysis

The electronic structure of a molecule determines its chemical reactivity and its optical and electronic properties. For this compound, an analysis of its electronic structure can provide insights into its potential applications in areas such as organic electronics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its electronic excitation energy. For this compound, the HOMO would likely be delocalized over the electron-rich naphthalene (B1677914) rings and the formimidamide nitrogen atoms, while the LUMO would be distributed over the entire conjugated system.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide further details about the charge distribution within the molecule. These analyses assign partial charges to each atom, revealing the most electron-rich and electron-deficient sites. This information is invaluable for predicting how the molecule will interact with other species and for understanding its reactivity in chemical reactions.

The following table presents illustrative data from an electronic structure analysis of this compound, as would be obtained from a DFT calculation.

| Property | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Mulliken Charge on Formimidamide N | -0.65 |

| Mulliken Charge on Formimidamide C | +0.45 |

This interactive data table shows hypothetical electronic properties for this compound, providing a glimpse into its reactivity and electronic behavior as predicted by computational methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the ground state. semanticscholar.orgnih.gov

For the purpose of this analysis, we consider computational data from a closely related analogue, N,N-diphenylformamide, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. These values provide a reasonable approximation for understanding the electronic characteristics of this compound.

The HOMO of the formamidine (B1211174) system is expected to be distributed over the π-systems of the aromatic rings and the nitrogen atoms, reflecting the electron-donating character of these regions. The LUMO is typically localized over the C=N bond and the aromatic rings, indicating the sites susceptible to nucleophilic attack.

In this compound, the replacement of phenyl rings with more extended π-conjugated naphthalene rings is predicted to have a significant impact on the FMOs. The increased conjugation would likely raise the energy of the HOMO and lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to its diphenyl analogue. This suggests that the dinaphthyl compound would be more easily oxidized, more polarizable, and exhibit higher chemical reactivity. nih.gov

Interactive Data Table: FMO Properties of an Analogous System (N,N-Diphenylformamide)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 5.37 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Note: Data is based on theoretical calculations for N,N-diphenylformamide and serves as an illustrative model.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding patterns within a molecule. wisc.edu It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.orgjoaquinbarroso.com The analysis of donor-acceptor interactions within the NBO framework reveals the stabilizing effects of electron delocalization. The stabilization energy, E(2), associated with the interaction between a donor NBO (i) and an acceptor NBO (j) is calculated and provides a quantitative measure of these interactions. wisc.edu

In a system like this compound, significant delocalization is expected. Key interactions would involve the lone pairs of the nitrogen atoms (nN) acting as donors and the antibonding orbitals (π) of the C=N imine bond and the aromatic naphthalene rings acting as acceptors. These n → π interactions contribute significantly to the stability of the molecule and result in the delocalization of electron density across the N-C-N fragment and into the aromatic systems.

Based on studies of analogous N,N-diphenylformamide, the most significant stabilizing interactions are the delocalizations from the nitrogen lone pairs into the antibonding orbitals of adjacent bonds. researchgate.net For this compound, the extensive π-system of the naphthalene rings would provide additional acceptor orbitals, likely leading to even more pronounced charge delocalization compared to the diphenyl analogue. This increased delocalization would enhance the stability of the molecule and influence its geometry and reactivity.

Interactive Data Table: Key NBO Donor-Acceptor Interactions in an Analogous System (N,N-Diphenylformamide)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C2-N3) | 45.8 | Lone Pair → Antibonding π |

| LP (N3) | π* (C2-N1) | 39.5 | Lone Pair → Antibonding π |

| π (C4-C5) | π* (C6-C7) | 20.1 | π Bond → Antibonding π (Aromatic Ring) |

| π (C10-C11) | π* (C12-C13) | 19.8 | π Bond → Antibonding π (Aromatic Ring) |

Note: Data is based on theoretical calculations for N,N-diphenylformamide. LP denotes a lone pair. E(2) represents the stabilization energy. Atom numbering is illustrative.

Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry provides powerful tools to investigate the potential reaction pathways of a molecule, including its synthesis and degradation. By calculating the energies of reactants, transition states, and products, a plausible mechanism can be mapped out.

Synthesis Pathway: A common and efficient method for the synthesis of N,N'-diarylformamidines involves the reaction of a primary aryl amine (two equivalents) with triethyl orthoformate (one equivalent), often catalyzed by a Lewis acid such as iron(III) chloride (FeCl3). scirp.orgresearchgate.net The proposed mechanism suggests that the Lewis acid activates an ethoxy group of the triethyl orthoformate, facilitating its departure and generating a stabilized carbocation. This intermediate then undergoes sequential nucleophilic attack by two molecules of the primary amine (in this case, naphthalen-1-amine), with subsequent elimination of ethanol (B145695), to form the final formamidine product. scirp.org

Plausible Synthetic Mechanism:

Activation: FeCl3 coordinates to an oxygen atom of triethyl orthoformate.

Carbocation Formation: The C-O bond cleaves, eliminating an [EtO-FeCl3]- complex and forming a diethoxycarbenium ion [(EtO)2CH]+.

First Nucleophilic Attack: A molecule of naphthalen-1-amine attacks the carbocation.

Elimination: A proton is transferred and a molecule of ethanol is eliminated, forming an intermediate imidate.

Second Nucleophilic Attack: A second molecule of naphthalen-1-amine attacks the intermediate.

Final Elimination: A second molecule of ethanol is eliminated to yield this compound.

Hydrolysis Pathway: Amidines can undergo hydrolysis, typically under acidic or basic conditions, to yield a formamide (B127407) and an amine. Theoretical studies on the hydrolysis of formamide and related compounds suggest a water-assisted mechanism. nih.gov The reaction likely proceeds via the nucleophilic attack of a water molecule on the central carbon atom of the formamidine group. This process can be catalyzed by additional water molecules that facilitate proton transfer, leading to a tetrahedral intermediate which then breaks down to the final products. researchgate.net

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The formamidine group (-N=CH-NH-) contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the lone pairs on both nitrogen atoms). This functionality allows molecules of this compound to form intermolecular hydrogen bonds.

In the solid state, N,N'-disubstituted amidines frequently form cyclic dimers through N-H···N hydrogen bonds. researchgate.net This interaction creates a stable, centrosymmetric eight-membered ring motif. Such hydrogen-bonded networks significantly influence the crystal packing and physical properties of the material, such as its melting point and solubility.

Beyond the primary N-H···N interactions, the bulky and electron-rich naphthalene rings can participate in other non-covalent interactions. These include:

π-π Stacking: The planar naphthalene rings of adjacent molecules can stack on top of each other, a stabilizing interaction driven by van der Waals forces.

C-H···π Interactions: Hydrogen atoms from the C-H bonds of one molecule can interact with the electron-rich face of a naphthalene ring on a neighboring molecule.

Supramolecular Chemistry and Self Assembly of N,n Di Naphthalen 1 Yl Formimidamide Derivatives

Principles of Molecular Self-Assembly in Formamidine-Based Systems

Molecular self-assembly is a process in which molecules spontaneously adopt a well-defined arrangement without guidance from an external source. In formamidine-based systems, this process is primarily driven by the formation of non-covalent bonds. The formamidine (B1211174) group (-N=CH-N-) itself is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor and acceptor. This dual nature allows for the formation of robust and directional intermolecular connections, which are fundamental to the construction of ordered supramolecular structures.

The self-assembly of formamidine derivatives is also significantly influenced by the nature of the substituent groups attached to the nitrogen atoms. In the case of N,N'-Di(naphthalen-1-yl)formimidamide, the bulky and aromatic naphthyl groups introduce the potential for π-π stacking interactions, which work in concert with hydrogen bonding to direct the assembly process. The interplay between these different non-covalent forces dictates the final geometry and dimensionality of the resulting supramolecular architecture. Furthermore, the dynamic and reversible nature of these non-covalent interactions allows for error correction during the assembly process, often leading to highly ordered, crystalline materials.

Construction of Supramolecular Architectures

The specific arrangement of this compound molecules during self-assembly can give rise to a variety of supramolecular architectures with distinct dimensionalities and topologies.

In the absence of metal ions, this compound and its derivatives often self-assemble into one-dimensional (1D) chains. The geometry of these chains is dictated by the specific pattern of non-covalent interactions. For instance, a simple head-to-tail arrangement of hydrogen bonds can lead to the formation of linear chains. However, more complex arrangements, influenced by steric hindrance from the bulky naphthyl groups and the directionality of π-π stacking, can result in zigzag or helical structures. nih.gov The formation of double-stranded helical structures has been observed in other formamidine-based systems through the interaction with complementary molecules, highlighting the potential for creating intricate 1D architectures. acs.org

The extension of supramolecular assembly from one to two dimensions can be achieved by promoting intermolecular interactions between the 1D chains. Lateral hydrogen bonds or π-π stacking interactions between adjacent chains can lead to the formation of two-dimensional (2D) polymeric sheets. The engineering of these 2D structures depends on a delicate balance of intermolecular forces. The large surface area of the naphthyl groups in this compound provides ample opportunity for π-π stacking, which can be a key driving force in the formation of these lamellar structures. These 2D sheets can exhibit interesting electronic and optical properties due to the extended π-conjugation within the plane.

Role of Non-Covalent Interactions in Supramolecular Design and Directivity

Non-covalent interactions are the cornerstone of supramolecular design, providing the "glue" that holds self-assembled structures together. semanticscholar.org In systems based on this compound, several types of non-covalent interactions play a crucial role:

Hydrogen Bonding: The N-H···N hydrogen bonds between formamidine groups are highly directional and are a primary determinant of the supramolecular structure. These interactions are strong enough to create stable assemblies but reversible enough to allow for dynamic self-assembly.

π-π Stacking: The aromatic naphthyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions, though generally weaker than hydrogen bonds, are crucial for the stabilization of multi-dimensional structures and can influence the packing of molecules in the solid state.

Aromatic-Carbonyl Interactions: While not directly applicable to the parent formimidamide, derivatives incorporating carbonyl groups could exhibit these emerging non-covalent interactions, further influencing molecular conformation and stability. nih.gov

The interplay and competition between these various interactions provide a powerful toolkit for the rational design of supramolecular architectures with desired properties. scielo.org.mx

Crystallographic Insights into Supramolecular Assemblies

Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional structure of supramolecular assemblies. Crystallographic studies of this compound derivatives and related compounds provide invaluable information about bond lengths, bond angles, and the specific nature of the intermolecular interactions that govern their self-assembly.

Table 1: Crystallographic Data for a Related Naphthalene (B1677914) Derivative (N-(Naphthalen-1-yl)benzamide) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.2630 (8) |

| b (Å) | 9.3792 (9) |

| c (Å) | 33.806 (3) |

| V (ų) | 2620.0 (4) |

| Z | 8 |

This data, while not for the target compound, illustrates the type of detailed structural information that can be obtained through crystallography, which is essential for understanding and designing new supramolecular materials based on this compound.

Catalytic Applications of N,n Di Naphthalen 1 Yl Formimidamide and Its Metal Complexes

N,N'-Di(naphthalen-1-yl)formimidamide as an Organocatalyst

There are no available scientific reports that investigate or demonstrate the use of this compound as a standalone organocatalyst. The potential for this compound to act as a catalyst in its own right has not been explored in the reviewed literature.

Heterogeneous Catalysis Incorporating this compound Complexes

There is no information available on the immobilization of this compound-metal complexes onto solid supports for use in heterogeneous catalysis. The development and application of such heterogeneous catalysts have not been documented.

Mechanistic Investigations of Catalytic Cycles

Given the absence of any reported catalytic activity for either the formamidine (B1211174) itself or its metal complexes, no mechanistic studies have been conducted. Research into proposed catalytic cycles, intermediates, and transition states involving this specific compound is not present in the scientific literature.

Insufficient Information Available for this compound in Materials Science

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient information to generate a detailed article on the applications of the chemical compound This compound in materials science, as per the structured outline provided.

The extensive search yielded information on related naphthalene-based compounds, such as N,N'-Di(naphthalen-1-yl)-N,N'-diphenylbenzidine (NPB) and various naphthalene (B1677914) diimides (NDIs). These related compounds have established applications in organic electronics, particularly in areas like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The available literature details their electronic properties, thin-film processing methodologies, and roles in device architectures.

However, specific research findings and data pertaining to this compound and its use in the rational design of advanced functional materials, its role in electronic and optoelectronic systems, methodologies for its thin-film processing, its potential in responsive materials and smart architectures, or strategies for its functionalization and surface modification are not present in the accessible literature.

The user's strict requirement to focus solely on this compound and to adhere to a detailed outline concerning its materials science applications cannot be met due to the lack of specific research on this particular compound. To maintain scientific accuracy and adhere to the user's explicit instructions, no assumptions or extrapolations from related but structurally distinct compounds can be made.

Therefore, the generation of the requested article is not possible at this time. Further research and publication on the material science applications of this compound would be required to fulfill such a request in the future.

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions of N,N'-Di(naphthalen-1-yl)formimidamide

A comprehensive review of available scientific literature reveals no specific research articles or significant contributions directly attributed to this compound. While the synthesis of various N,N'-diarylformamidines is a well-established area of organic chemistry, with methods often involving the reaction of primary aryl amines with triethyl orthoformate, specific protocols and characterization data for the naphthalene (B1677914) derivative are not documented.

General methods for the synthesis of N,N'-diarylformamidines have been reported, for instance, through an efficient FeCl3 catalyzed reaction of primary aryl amines with triethylorthoformate at ambient temperature. However, the application of this or other methods to the synthesis of this compound, and the subsequent analysis of the product, have not been specifically described in the reviewed literature.

Unexplored Avenues and Emerging Research Directions in Formamidine (B1211174) Chemistry

The broader field of formamidine chemistry continues to be an active area of research, offering numerous unexplored avenues. Formamidines are recognized for their diverse biological activities and their utility as synthetic intermediates. They serve as precursors for the synthesis of N-heterocyclic carbenes and have applications in the preparation of imidazolium (B1220033) salts.

Emerging research directions in formamidine chemistry include:

Development of Novel Catalytic Systems: The use of formamidines as ligands for transition metal catalysts is an area with significant potential for discovering new catalytic transformations.

Medicinal Chemistry Applications: The structural similarity of formamidines to the imidazole (B134444) ring found in histamine (B1213489) suggests potential for designing new therapeutic agents. Exploration of their roles as monoamine oxidase inhibitors and their interactions with various neurochemical receptors continues to be a promising field.

Materials Science: The incorporation of the formamidine moiety into polymers and other materials could lead to novel properties and applications, an area that remains largely unexplored.

Asymmetric Synthesis: The use of chiral formamidines as auxiliaries in asymmetric synthesis is a field with ongoing developments, aiming to achieve high levels of stereocontrol in chemical reactions.

Potential Impact on Advanced Chemical Sciences and Technological Advancements

While direct contributions of this compound are not documented, the potential impact of formamidine chemistry on advanced chemical sciences and technology is significant. The development of new formamidine-based compounds could lead to:

More Efficient Pharmaceuticals: The design of novel drugs with improved efficacy and selectivity based on the formamidine scaffold.

Advanced Materials: The creation of new polymers, liquid crystals, and organic electronic materials with tailored properties. For instance, related naphthalene-containing compounds like N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) are extensively used as hole-transporting materials in organic light-emitting diodes (OLEDs). chemicalbook.comatomfair.com While structurally different, this highlights the potential of incorporating naphthalene moieties into functional organic materials.

Sustainable Chemical Processes: The development of new catalysts based on formamidine ligands could lead to more environmentally friendly and efficient chemical manufacturing processes.

Q & A

Q. What crystallographic tools are recommended for structural determination of formimidamide complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.